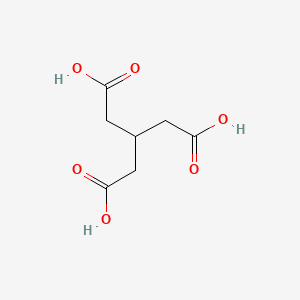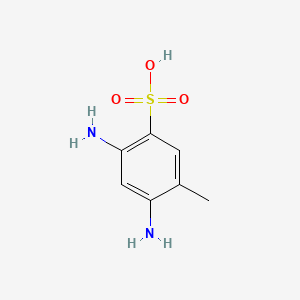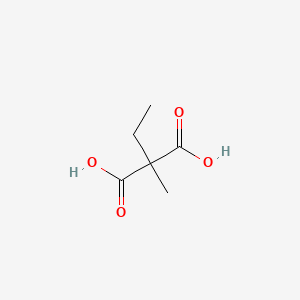
3'-iso-Propoxy-2,2,2-trifluoroacetophenone
Descripción general
Descripción
3'-iso-Propoxy-2,2,2-trifluoroacetophenone, also known as PPTA, is an organic compound that has gained attention in scientific research due to its unique properties. PPTA is a colorless liquid that is soluble in organic solvents and is widely used in organic synthesis.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
3'-iso-Propoxy-2,2,2-trifluoroacetophenone has been explored in the synthesis of novel RF-containing isoxazole and chromone derivatives. These compounds are synthesized through reactions with hydroxylamine, highlighting the role of trifluoroacetophenone derivatives in facilitating nucleophilic addition and cyclization reactions (Sosnovskikh, Moshkin, & Kodess, 2008). Additionally, isocyanide cyclization reactions have been reported to produce various heterocyclic systems, demonstrating the versatility of trifluoroacetophenone derivatives in organic synthesis (Neue, Reiermann, Fröhlich, Wibbeling, Bergander, & Würthwein, 2013).
Materials Science and Polymer Chemistry
Trifluoroacetophenone derivatives have been utilized as organocatalysts for the environmentally friendly epoxidation of alkenes, showcasing their potential in green chemistry applications. The process uses H2O2 as the green oxidant, with trifluoroacetophenone derivatives facilitating high to quantitative yields of the epoxides (Limnios & Kokotos, 2014). Furthermore, new aromatic 3F polymers have been synthesized from trifluoroacetophenone, highlighting its role in creating materials with high thermal stability and good solubility, beneficial for gas transport applications (Guzmán-Gutiérrez et al., 2008).
Analytical Chemistry and Sensing
In the field of analytical chemistry, trifluoroacetophenone derivatives have been explored for the fluorescence "turn-on" sensing of carboxylate anions. Oligothiophene-based derivatives containing trifluoroacetophenone units exhibit significant fluorescence enhancement upon binding carboxylate anions, offering a novel approach for anion detection (Kim & Ahn, 2008).
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(3-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(2)16-9-5-3-4-8(6-9)10(15)11(12,13)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGNWXUHGZOLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374803 | |
| Record name | 3'-iso-Propoxy-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-iso-Propoxy-2,2,2-trifluoroacetophenone | |
CAS RN |
286017-70-7 | |
| Record name | 3'-iso-Propoxy-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















